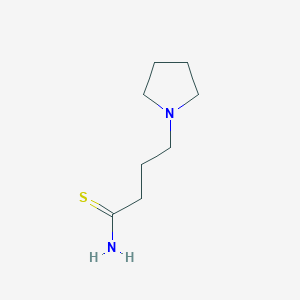
4-(Pyrrolidin-1-YL)butanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-1-yl)butanethioamide is a chemical compound that features a pyrrolidine ring attached to a butanethioamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)butanethioamide typically involves the reaction of pyrrolidine with a suitable butanethioamide precursor. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in the butanethioamide precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization or chromatography are used to obtain the final product in high purity.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-yl)butanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
4-(Pyrrolidin-1-yl)butanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Pyrrolidin-1-yl)butanethioamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The thioamide group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Butanethioamide: A compound featuring a thioamide group attached to a butane chain.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
4-(Pyrrolidin-1-yl)butanethioamide is unique due to the combination of the pyrrolidine ring and the thioamide group, which imparts distinct chemical and biological properties
属性
分子式 |
C8H16N2S |
|---|---|
分子量 |
172.29 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-ylbutanethioamide |
InChI |
InChI=1S/C8H16N2S/c9-8(11)4-3-7-10-5-1-2-6-10/h1-7H2,(H2,9,11) |
InChI 键 |
FKJGLGUIJPDWRM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


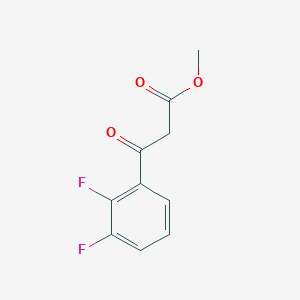
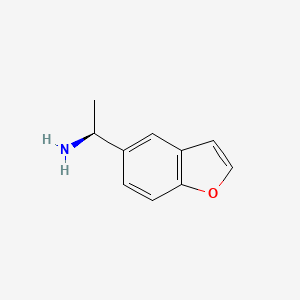
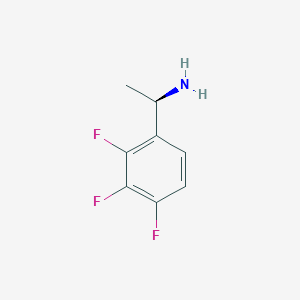
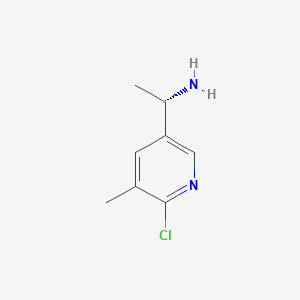
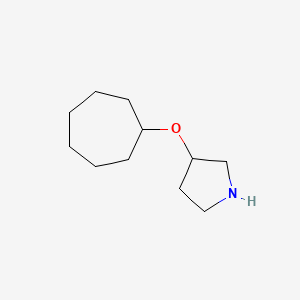

![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
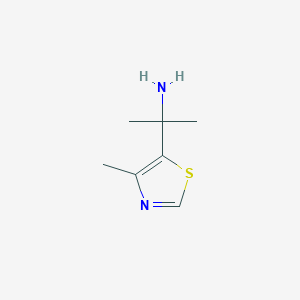
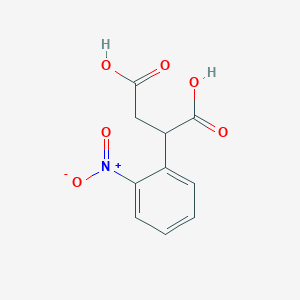
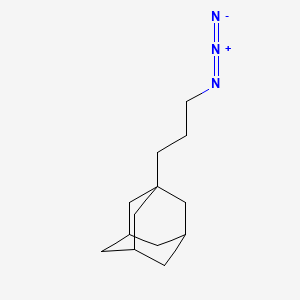
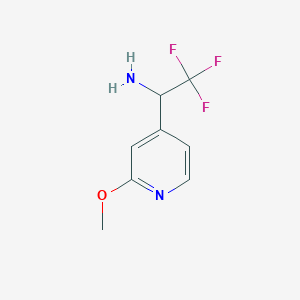
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)


